molecular formula C6H8N4 B1417157 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole CAS No. 446276-19-3

1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole

Cat. No.: B1417157
CAS No.: 446276-19-3
M. Wt: 136.15 g/mol
InChI Key: UDMCXTHYBBIVGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole is a heterocyclic compound that belongs to the pyrazole family It is characterized by a fused bicyclic structure consisting of two pyrazole rings

Biochemical Analysis

Biochemical Properties

1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound has been shown to interact with hydrolases and oxidoreductases, affecting their catalytic efficiency. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound binds to specific sites on enzymes, leading to conformational changes that either enhance or inhibit their activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or antioxidant properties. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are only present within a specific dosage range .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of enzymes involved in key metabolic processes, such as glycolysis and the citric acid cycle. Additionally, this compound can affect metabolite levels, leading to changes in the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function, as well as its overall bioavailability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole typically involves hydrazine condensations and C–N Ullmann-type cross-coupling reactions with microwave activation . The process begins with the condensation of hydrazine with appropriate diketones or aldehydes to form the pyrazole ring. This is followed by Ullmann-type cross-coupling reactions to introduce the desired substituents. Microwave irradiation is often employed to enhance reaction rates and yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and cross-coupling reactions suggests that scalable methods could be developed based on these laboratory techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazoles and pyrazolones, which can exhibit different chemical and physical properties depending on the nature of the substituents.

Scientific Research Applications

1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1,6-dihydropyrazolo[3,4-c]pyrazole
  • 1,4-Dihydropyrazolo[4,3-c]pyrazole
  • 1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole

Uniqueness

1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole stands out due to its unique substitution pattern and fused bicyclic structure. This configuration imparts distinct electronic and steric properties, making it a valuable scaffold for the development of new compounds with diverse biological activities and material properties .

Properties

IUPAC Name

4,6-dimethyl-1H-pyrazolo[3,4-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c1-4-5-3-7-8-6(5)10(2)9-4/h3H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMCXTHYBBIVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=NN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380603
Record name 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446276-19-3
Record name 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole
Reactant of Route 2
Reactant of Route 2
1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole
Reactant of Route 3
Reactant of Route 3
1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole
Reactant of Route 4
Reactant of Route 4
1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole
Reactant of Route 5
1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole
Reactant of Route 6
1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.